molecular formula C22H23NO4 B129532 cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid CAS No. 147900-45-6

cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

Cat. No. B129532
CAS RN: 147900-45-6
M. Wt: 365.4 g/mol
InChI Key: RIZQTCLNVHZQOO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino group, which is further connected to a cyclohexanecarboxylic acid group. The Fmoc group is a common protecting group used in peptide synthesis.


Physical And Chemical Properties Analysis

This compound has a number of heavy atoms and aromatic heavy atoms, and a certain fraction of its structure is characterized by sp3 hybridization . It has several hydrogen bond acceptors and donors, and a certain degree of lipophilicity .

Scientific Research Applications

Proteomics Research

Fmoc-1,4-cis-achc-oh: is extensively used in proteomics research for the synthesis of peptides . The compound’s ability to protect amino groups during the peptide synthesis process makes it invaluable for constructing complex protein models and studying protein interactions.

Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS) , Fmoc-1,4-cis-achc-oh serves as a protective group that can be selectively removed. It’s crucial for synthesizing peptides with precise sequences, which are essential for developing therapeutic peptides and studying protein functions .

Drug Development

The compound is used in the development of new drugs, particularly those that mimic or interfere with biological pathways. Peptides synthesized using Fmoc-1,4-cis-achc-oh can act as enzyme inhibitors, receptor ligands, or hormones .

Biotechnology Applications

In biotechnology , Fmoc-1,4-cis-achc-oh is used to create synthetic peptides that can serve as substrates or inhibitors in enzymatic assays, helping to understand enzyme mechanisms and screen for potential biotechnological tools .

Materials Science

Fmoc-1,4-cis-achc-oh contributes to materials science by enabling the synthesis of peptides that can form hydrogels, scaffolds, and other materials with biomedical applications, such as tissue engineering and regenerative medicine .

Pharmacology

In pharmacology , peptides synthesized with Fmoc-1,4-cis-achc-oh are used to study drug interactions, pharmacodynamics, and pharmacokinetics, providing insights into how drugs affect biological systems .

Organic Synthesis

The compound plays a role in organic synthesis , where it’s used to introduce amino functionalities into organic molecules, facilitating the creation of complex organic compounds with potential applications in various chemical industries .

Analytical Chemistry

Lastly, in analytical chemistry , Fmoc-1,4-cis-achc-oh-derived peptides are used as standards and reagents in chromatography and mass spectrometry, aiding in the analysis and quantification of complex biological samples .

Mechanism of Action

Target of Action

The primary target of Fmoc-1,4-cis-achc-oh is the amine group in organic compounds . It acts as a protecting group for the amine group, preventing it from undergoing unwanted reactions during the synthesis process .

Mode of Action

Fmoc-1,4-cis-achc-oh interacts with its targets through a process known as Fmoc protection . The compound is introduced to the amine group by reacting with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a stable carbamate, which protects the amine group from unwanted reactions .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-1,4-cis-achc-oh is the synthesis of peptides . The compound plays a crucial role in solid phase peptide synthesis (SPPS), a method used to produce peptides in large quantities . The Fmoc group is removed by base, usually piperidine, forming a stable adduct with the dibenzofulvene byproduct .

Pharmacokinetics

It’s known that the compound is insoluble in water but soluble in some organic solvents such as dichloromethane and dimethylformamide .

Result of Action

The result of Fmoc-1,4-cis-achc-oh’s action is the successful protection of the amine group during peptide synthesis . This allows for the production of peptides without unwanted side reactions, enabling the study of peptides in various fields such as cell signaling, development of epitope-specific antibodies, cell-biology, and disease biomarkers .

Action Environment

The action of Fmoc-1,4-cis-achc-oh is influenced by environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . It should also be stored in a dry, cool, and well-ventilated place, away from fire sources and oxidizing agents .

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)14-9-11-15(12-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZQTCLNVHZQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

CAS RN

147900-45-6, 583870-83-1
Record name (1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
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Record name 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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